molecular formula C14H11NO B1360019 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile CAS No. 58743-77-4

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Cat. No. B1360019
CAS RN: 58743-77-4
M. Wt: 209.24 g/mol
InChI Key: RINYLKSNGRLNCU-UHFFFAOYSA-N
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Description

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, also known as OMC, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone. OMC has been extensively studied for its biological and pharmacological properties and has shown promising results in various applications.

Scientific Research Applications

  • Liquid Crystal Behavior :

    • Walker et al. (2020) studied the phase properties of mixtures containing hydrogen bond donors and acceptors, including a derivative of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. Their research revealed the presence of conventional nematic and twist-bend nematic phases in these mixtures, which is critical for understanding the behavior of liquid crystals (Walker et al., 2020).
  • Electronic Structure Calculations :

    • Villanueva-García et al. (2006) conducted electronic structure calculations on 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. This research is significant for understanding the aspect ratios of liquid crystal molecules, which affects their physical properties and applications (Villanueva-García et al., 2006).
  • Crystal Structure Determination :

    • Moustafa and Girgis (2007) focused on the synthesis and crystal structure determination of derivatives related to 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. Understanding the crystal structure is essential for potential applications in materials science and molecular engineering (Moustafa & Girgis, 2007).

properties

IUPAC Name

4-(4-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINYLKSNGRLNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069286
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069286
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

CAS RN

58743-77-4
Record name 4′-Methoxy[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58743-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-
Source EPA DSSTox
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Record name 4'-methoxy[1,1'-biphenyl]-4-carbonitrile
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Synthesis routes and methods I

Procedure details

4-Chlorobenzonitrile (140 mg, 1.02 mmol) reacted with p-methoxyphenylboronic acid (200 mg, 1.32 mmol) using 1/2 mol % of Pd(OAc)2/Ph5FcP(t-Bu)2 and KF (182 mg, 3.00 mmol) in THF solvent to give the title compound (197 mg, 94%) as white solid after recrystallization from hexane: 1H-NMR (400 MHz, CDCl3): δ 7.70 (d, 2H, J=8.41 Hz), 7.65 (d, 2H, J=8.40 Hz), 7.55 (d, 2H, J=8.80 Hz), 7.02 (d, 2H, J=8.79 Hz), 3.88 (s, 3H). 13C{1H}-NMR (125 MHz, CDCl3): δ 160.18, 145.17, 132.52, 131.45, 128.31, 127.06, 119.04, 114.52, 110.07, 55.35. GC/MS(EI): m/z (M+).
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OAc)2 Ph5FcP(t-Bu)2
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0 (± 1) mol
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reactant
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Quantity
182 mg
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2.6 g of 2-[p-(4-methoxy phenyl)-phenyl]-1,3-dioxolane, 0.917 g of hydroxylamine hydrochloride, 40 ml of 1.8 M hydrochloric ethanol and 10 ml of ethanol are introduced into a 100 ml three-necked flask under nitrogen. The reaction mixture is heated to reflux for 4 hours then concentrated under vacuum. The residue is taken up in 30 ml of water, then 220 ml of methyl ter-butyl ether (MTBE) is added. The organic phase is separated and the aqueous phase is extracted with MTBE (2×20 ml). The organic phases are combined, washed with a saturated solution of sodium chloride, dried over anhydrous magnesium sulphate and concentrated under vacuum (yield: 75%).
Name
2-[p-(4-methoxy phenyl)-phenyl]-1,3-dioxolane
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.917 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A fine suspension of 44.2 g (0.24 mol) of 2,4,6-trichloro-1,3,5-triazine in 190 ml of DMF is added to a suspension of 20 g (0.09 mol) of 4'-methoxy-4-biphenyl carboxamide in 370 ml of DMF and is left under agitation for 20 hours. A mixture of 300 ml water and 200 g crushed ice is added to the reaction medium and extraction is carried out with methylene chloride (3×100 ml). The combined organic extracts are washed with water (2×200 ml), dried over magnesium sulphate, and the solvent is eliminated by distillation under reduced pressure. The dry extract is taken up in 80 ml ethanol and agitation is carried out for 15 minutes, followed by crystallization by the addition of 200 ml of heptane, cooling down to ambient temperature under agitation, drying and washing with heptane. After drying, 13.7 g of 4-cyano-4'-methoxy biphenyl is obtained in the form of a beige powder (yield: 72.5%).
Quantity
44.2 g
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190 mL
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20 g
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370 mL
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300 mL
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reactant
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Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
Z Lu, W Fan, X Shi, CA Black, C Fan, F Wang - Sensors and Actuators B …, 2018 - Elsevier
Nerve agents such as Sarin, Soman and Tabun are all very toxic organophosphorus (OP) compounds capable of being used as chemical weapons. Unfortunately, the ability to rapidly …
Number of citations: 46 www.sciencedirect.com
HG Ghaleshahi, G Antonacci… - European Journal of …, 2017 - Wiley Online Library
An improved protocol has been developed for the MnCl 2 ‐catalyzed cross‐coupling reaction of two arylmagnesium bromides under dioxygen. The reaction was achieved by using the …
B Wu, H Su, A Cheng, X Zhang, T Wang… - Cell Reports Physical …, 2023 - cell.com
Carbonyl groups in organic phosphors can significantly benefit the process of intersystem crossing (ISC) but may lead to rapid photodegradation. Recently, twisted molecules consisting …
Number of citations: 6 www.cell.com
JWW Chang, EY Chia, CLL Chai… - Organic & Biomolecular …, 2012 - pubs.rsc.org
The scope and limitations of direct arylation of fluorinated aromatics with aryl sulfonates was examined. Pd(OAc)2, in the presence of MePhos and KOAc in THF, efficiently catalyzed the …
Number of citations: 48 pubs.rsc.org
KR Balinge, AG Khiratkar, PR Bhagat - Journal of Organometallic …, 2018 - Elsevier
A polymer supported Pd-salen complex (PS-Pd-salen) was synthesized and characterized by Fourier transform infrared spectroscopy (FT-IR), Fourier-transform NMR spectroscopy (FT-…
Number of citations: 27 www.sciencedirect.com
P Leowanawat, N Zhang, AM Resmerita… - The Journal of …, 2011 - ACS Publications
Reaction conditions for the Ni(COD) 2 /PCy 3 catalyzed cross-coupling of aryl neopentylglycolboronates with aryl mesylates were developed. By using optimized reaction …
Number of citations: 109 pubs.acs.org
P Leowanawat, N Zhang, M Safi… - The Journal of …, 2012 - ACS Publications
trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) complex/PCy 3 system has been successfully applied as catalyst for the Suzuki–Miyaura cross-coupling of aryl and heteroaryl …
Number of citations: 81 pubs.acs.org
L Wang, YM Wei, Y Zhao, XF Duan - The Journal of Organic …, 2019 - ACS Publications
The combination of commonly used FeCl 3 /SIPr with Ti(OEt) 4 /PhOM enabled a highly general iron-based catalyst system, which could efficiently catalyze the biaryl coupling reaction …
Number of citations: 15 pubs.acs.org
RS Yafele, TF Mabasa, B Vatsha, BCE Makhubela… - Organic …, 2020 - arkat-usa.org
Owing to their activity, versatility and ease of synthesis, N^ N^ N complexes with a central pyridine unit are of significance in organic synthesis. However, these complexes are relatively …
Number of citations: 1 www.arkat-usa.org
A Gavryushin, C Kofink, G Manolikakes, P Knochel - Tetrahedron, 2006 - Elsevier
A combination of diethyl phosphite–DMAP and Ni(II) salts forms a very effective catalytic system for the cross-coupling reactions of arylzinc halides with aryl, heteroaryl, and alkenyl …
Number of citations: 80 www.sciencedirect.com

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